molecular formula C7H10Cl2N2 B1387618 2-Chloro-4-methylphenylhydrazine hydrochloride CAS No. 90631-70-2

2-Chloro-4-methylphenylhydrazine hydrochloride

Cat. No.: B1387618
CAS No.: 90631-70-2
M. Wt: 193.07 g/mol
InChI Key: JCSUBZJLENMKRH-UHFFFAOYSA-N
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Description

2-Chloro-4-methylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C₇H₁₀Cl₂N₂. It is commonly used in various chemical reactions and has significant applications in scientific research. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.

Preparation Methods

2-Chloro-4-methylphenylhydrazine hydrochloride can be synthesized through the reaction of 2-chloro-4-methylphenylhydrazine with hydrochloric acid. The reaction typically involves mixing the hydrazine derivative with hydrochloric acid under controlled conditions to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.

Chemical Reactions Analysis

2-Chloro-4-methylphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Chloro-4-methylphenylhydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylphenylhydrazine hydrochloride involves its reactivity with various molecular targets. It can interact with enzymes and other proteins, leading to modifications in their activity. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions, which alter the chemical structure and function of the target molecules .

Comparison with Similar Compounds

2-Chloro-4-methylphenylhydrazine hydrochloride can be compared with other similar compounds such as:

    2-Chloro-4-methylphenylhydrazine: The non-hydrochloride form, which has similar reactivity but different solubility and stability properties.

    4-Methylphenylhydrazine hydrochloride: Lacks the chlorine atom, leading to different reactivity and applications.

    2-Chlorophenylhydrazine hydrochloride: Lacks the methyl group, affecting its chemical behavior and uses.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

(2-chloro-4-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSUBZJLENMKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227958-97-6
Record name Hydrazine, (2-chloro-4-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227958-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A suspension of 2-chloro-4-methyl aniline (10.1 mL, 11.63 g, 82.1 mmol) in 64 mL water and 60 mL 12 N HCl was cooled to −5° C. (internal temperature) and stirred with a mechanical stirrer. A solution of sodium nitrite (8.26 g, 119.7 mmol) in 56 mL water was added over 30 minutes. The solution became more clear but some solid remained. The mixture was stirred at −5° C. for 20 minutes and then cooled to −10° C. A solution of tin(II) chloride dihydrate (53.60 g, 237.6 mmol) in 36 mL 12 N HCl was added dropwise over 30 minutes while maintaining an internal temperature of −5 to −10° C. The resulting pinkish-brown mixture was stirred at −5 to −10° C. for 2 hours and then filtered cold through a pre-chilled fritted glass funnel. The collected solids were washed with cold 1% ethanol in ether (100 mL) followed by cold ether (500 μL) and air dried for 30 minutes. After drying in vacuo, the desired product was obtained as a very pale yellow crystalline solid (7.76 g, 49%). 1H NMR δ (300 MHz, CDCl3) δ 10.09 (bs, 2H), 7.89 (s, 1H), 7.25 (dd, 1H, Jm=1.2 Hz), 7.13 (dd, 1H, Jo=8.4 Hz, Jm=1.2 Hz), 7.02 (d, 1H, Jo=8.4 Hz), 2.24 (s, 3H); MS (CI) m/z 157/159.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.26 g
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
solvent
Reaction Step Two
Quantity
53.6 g
Type
reactant
Reaction Step Three
Name
Quantity
36 mL
Type
solvent
Reaction Step Three
Name
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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